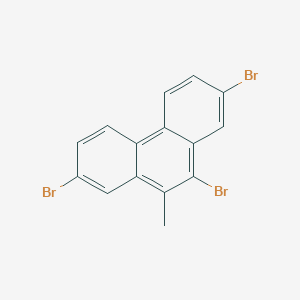

Phenanthrene, 2,7,9-tribromo-10-methyl-

Description

Contextualizing Substituted Phenanthrenes in Advanced Organic Chemistry

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. nih.gov Its derivatives are integral to the development of materials with unique optical and electronic properties, and they form the structural core of various natural products and pharmacologically active compounds. nih.govnih.gov The rigid and planar structure of the phenanthrene nucleus, combined with its extended π-electron system, makes it an attractive scaffold for the design of novel functional materials.

The introduction of substituents onto the phenanthrene framework is a powerful strategy for fine-tuning its molecular properties. beilstein-journals.orgnih.gov Functionalization can influence a range of characteristics, from solubility and crystal packing to the energy levels of molecular orbitals. chemicalbook.com This tailored modification is central to the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. beilstein-journals.org

Significance of Polybromination and Methylation in Phenanthrene Derivatives Research

The presence of multiple bromine atoms and a methyl group on the phenanthrene skeleton, as in 2,7,9-tribromo-10-methylphenanthrene, is of particular interest in synthetic and materials chemistry.

Polybromination serves several key purposes. Bromine atoms are highly effective at modifying the electronic properties of the aromatic system through their inductive and resonance effects. This can lead to changes in the molecule's fluorescence and phosphorescence characteristics. chemicalbook.com Furthermore, the carbon-bromine bond provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are instrumental in the construction of more complex molecular architectures. acs.org Stepwise bromination has been demonstrated on bis-BN phenanthrenes, allowing for controlled functionalization. nih.govacs.org The electrophilic halogenation of phenanthrene, typically with bromine, is a common method for introducing bromine atoms, with the 9-position being particularly reactive. wikipedia.org

Methylation , the introduction of a methyl group, also imparts significant changes to the parent phenanthrene molecule. Methyl groups can enhance the solubility of the compound in organic solvents and influence its solid-state morphology. nih.gov From a biological perspective, methylated phenanthrenes have been shown to be more potent activators of the human aryl hydrocarbon receptor (AhR) compared to unsubstituted phenanthrene, suggesting that methylation can alter the toxicological profile of these compounds. nih.govresearchgate.net The position of the methyl group on the phenanthrene backbone plays a crucial role in determining its biological activity. nih.gov Friedel-Crafts reactions are a classic method for introducing alkyl groups onto aromatic rings, though the direct methylation of phenanthrene can lead to a mixture of products. nih.govosti.govrsc.org

The combination of polybromination and methylation in a single phenanthrene derivative like 2,7,9-tribromo-10-methylphenanthrene creates a multifunctional platform. The bromine atoms offer sites for further synthetic elaboration, while the methyl group can modulate the molecule's physical and biological properties. While specific research on 2,7,9-tribromo-10-methylphenanthrene is not extensively documented in publicly available literature, its structure suggests significant potential for applications in materials science and as a versatile synthetic intermediate.

Detailed Research Findings

A plausible synthetic approach to 2,7,9-tribromo-10-methylphenanthrene could involve a multi-step process. One possible route would be the initial polybromination of phenanthrene, followed by the introduction of a methyl group. Electrophilic bromination of phenanthrene is known to occur, and controlling the stoichiometry of the brominating agent can lead to the introduction of multiple bromine atoms. youtube.com The subsequent methylation could potentially be achieved through a Friedel-Crafts alkylation or a related reaction, although directing the methyl group to the 10-position on a tribrominated phenanthrene would likely present a significant regioselectivity challenge.

Alternatively, a synthetic strategy could begin with a methylated phenanthrene derivative, which is then subjected to polybromination. The directing effects of the existing methyl group would influence the positions of the incoming bromine atoms.

The physicochemical properties of 2,7,9-tribromo-10-methylphenanthrene are expected to be influenced by its substituents. The presence of three heavy bromine atoms would significantly increase its molecular weight and likely result in a high melting point solid. Its solubility is anticipated to be low in water but good in nonpolar organic solvents. chemicalbook.comwikipedia.org The electronic properties will be a complex interplay of the electron-donating methyl group and the electron-withdrawing/donating effects of the bromine atoms at various positions.

The following tables present hypothetical data for 2,7,9-tribromo-10-methylphenanthrene based on the properties of related substituted phenanthrenes.

Hypothetical Physicochemical Properties of 2,7,9-tribromo-10-methylphenanthrene

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₅H₉Br₃ |

| Molecular Weight | 452.95 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | > 200 °C |

Hypothetical Spectroscopic Data for 2,7,9-tribromo-10-methylphenanthrene

| Spectroscopic Technique | Predicted Salient Features |

|---|---|

| ¹H NMR | Aromatic protons shifted downfield due to bromine substitution; a singlet for the methyl group. |

| ¹³C NMR | Multiple signals in the aromatic region, with carbons attached to bromine showing characteristic shifts; a signal for the methyl carbon. |

It is important to emphasize that the data presented in these tables are estimations and require experimental validation. The lack of specific research on 2,7,9-tribromo-10-methylphenanthrene highlights an opportunity for future investigations into the synthesis, characterization, and potential applications of this and other polysubstituted phenanthrene derivatives.

Structure

3D Structure

Properties

CAS No. |

53040-78-1 |

|---|---|

Molecular Formula |

C15H9Br3 |

Molecular Weight |

428.9 g/mol |

IUPAC Name |

2,7,9-tribromo-10-methylphenanthrene |

InChI |

InChI=1S/C15H9Br3/c1-8-13-6-9(16)2-4-11(13)12-5-3-10(17)7-14(12)15(8)18/h2-7H,1H3 |

InChI Key |

FOCNNFGRNJICPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=C3C=CC(=CC3=C1Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenanthrene, 2,7,9 Tribromo 10 Methyl

Regioselective Bromination Strategies for Phenanthrene (B1679779) Scaffolds

The introduction of bromine atoms at specific positions on the phenanthrene core is a critical step in the synthesis of 2,7,9-tribromo-10-methylphenanthrene. The inherent reactivity of the phenanthrene nucleus, with the 9- and 10-positions being the most electron-rich and susceptible to electrophilic attack, necessitates carefully designed strategies to achieve the desired 2,7,9-tribromination pattern.

Electrophilic Aromatic Substitution Approaches and Mechanistic Considerations

Electrophilic aromatic substitution (EAS) is the most fundamental method for the bromination of phenanthrene. fiveable.meyoutube.com The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, or in a suitable solvent like carbon tetrachloride. fiveable.meorgsyn.org The mechanism proceeds through the formation of a highly electrophilic bromine species that attacks the π-system of the phenanthrene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. fiveable.meyoutube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

The regioselectivity of electrophilic bromination on an unsubstituted phenanthrene ring is primarily directed to the 9-position due to the formation of the most stable carbocation intermediate, where the positive charge can be delocalized over two benzene (B151609) rings without disrupting the aromaticity of the third. youtube.com Achieving substitution at the 2- and 7-positions, which are less reactive, requires overcoming this inherent preference. This can be approached by:

Blocking the 9- and 10-positions: If the 9- and 10-positions are already substituted, subsequent bromination will be directed to other available positions.

Kinetic vs. Thermodynamic Control: Reaction conditions can sometimes be manipulated to favor the formation of the thermodynamically more stable, though kinetically less favored, product.

Substituent Effects: The presence of directing groups on the phenanthrene ring can influence the position of subsequent electrophilic attacks.

Theoretical analyses and experimental verifications have been conducted to understand and predict the positional selectivity in electrophilic aromatic bromination. nih.gov Ab initio calculations can be used to model the transition states and intermediates, providing insights that align well with experimental outcomes. nih.gov

Catalytic and Directed Bromination Techniques for Polybromination

Achieving polybromination with specific regioselectivity often requires more advanced techniques than simple electrophilic substitution. Various catalytic systems have been developed to enhance the efficiency and selectivity of bromination. For instance, the use of zeolites as catalysts can induce high para-selectivity in the bromination of aromatic compounds, which could be adapted for phenanthrene systems. nih.gov

Directed bromination is a powerful strategy that utilizes a directing group to deliver the bromine electrophile to a specific position. While not extensively documented for phenanthrene itself, this approach is a cornerstone of modern synthetic chemistry. A functional group capable of coordinating to a bromine-containing reagent can be temporarily installed on the phenanthrene scaffold to direct bromination to an adjacent position.

For the synthesis of 2,7,9-tribromo-10-methylphenanthrene, a multi-step bromination strategy would likely be necessary. This could involve an initial bromination at the most reactive 9-position, followed by subsequent brominations under more forcing conditions or with the aid of directing groups to achieve substitution at the 2- and 7-positions. The synthesis of 2,7-dibromo-9,10-phenanthrenequinone from phenanthrenequinone (B147406) has been reported, indicating that functionalization at the 2 and 7 positions is achievable. chemicalbook.com

Introduction of Methyl Groups and Subsequent Functionalization

Strategies for 10-Methyl Phenanthrene Precursors

Several methods exist for the synthesis of phenanthrene derivatives with substituents at the 9- and 10-positions. espublisher.comespublisher.commdpi.com One common approach is through the cyclization of appropriately substituted biphenyl (B1667301) precursors. nih.gov For instance, a 2-alkynyl-2'-formylbiphenyl derivative can undergo an intramolecular cyclization to form a phenanthrene scaffold. By choosing the appropriate starting materials, a methyl group can be incorporated at the desired position.

Another strategy involves the direct methylation of a phenanthrene derivative. However, direct Friedel-Crafts methylation of phenanthrene is often unselective and can lead to a mixture of products. A more controlled approach would be to introduce a functional group at the 10-position that can be subsequently converted to a methyl group. For example, a formyl group could be introduced via Vilsmeier-Haack reaction, followed by reduction to a methyl group.

Systematic studies on monomethylated phenanthrenes have shown that the position of the methyl group can influence the molecule's biological activity. nih.gov While these studies focus on the properties of methylated phenanthrenes, the synthetic routes to these compounds provide valuable insights into the preparation of methylated precursors. nih.gov

Sequential Bromination and Methylation Methodologies

The synthesis of 2,7,9-tribromo-10-methylphenanthrene can be envisioned through two primary sequential pathways:

Bromination followed by Methylation: This would involve the tribromination of a phenanthrene precursor, followed by the introduction of a methyl group at the 10-position. A significant challenge in this approach is the potential for the bromine atoms to influence the regioselectivity of the methylation step or to be susceptible to side reactions.

Methylation followed by Bromination: In this route, a 10-methylphenanthrene precursor would be synthesized first, followed by tribromination. The methyl group, being an activating ortho-, para-director, would influence the positions of the subsequent bromination steps. However, the strong activation at the 9-position would still likely dominate.

A plausible approach could involve the synthesis of 9-bromo-10-methylphenanthrene as a key intermediate. This could potentially be achieved by the bromination of 10-methylphenanthrene or the methylation of 9-bromophenanthrene. Subsequent bromination of this intermediate would then need to be directed to the 2- and 7-positions.

Convergent and Divergent Synthetic Routes for Substituted Phenanthrenes

A convergent synthesis would involve the preparation of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For 2,7,9-tribromo-10-methylphenanthrene, this could involve the synthesis of a brominated biphenyl fragment and another fragment containing the remaining carbon atoms and functional groups, followed by a cyclization reaction to form the phenanthrene core. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the necessary biaryl precursors. researchgate.net

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. nih.govrsc.org In the context of substituted phenanthrenes, a central phenanthrene precursor could be synthesized, which then undergoes a series of regioselective functionalization reactions to introduce the desired bromine and methyl groups. nih.govrsc.org For example, a recent study reported a divergent synthesis of multi-substituted phenanthrenes via an internal redox reaction/ring expansion sequence, where the choice of Lewis acid catalyst determined the final substitution pattern. nih.govrsc.org

The table below summarizes various synthetic reactions that could be employed in the synthesis of substituted phenanthrenes.

| Reaction Type | Reagents and Conditions | Purpose |

| Electrophilic Bromination | Br₂, FeBr₃ or Br₂ in CCl₄ | Introduction of bromine atoms onto the phenanthrene ring. |

| Palladium-catalyzed Cross-Coupling | Aryl halides/triflates, boronic acids/esters, Pd catalyst, base | Formation of C-C bonds to construct biphenyl precursors. |

| Intramolecular Cyclization | Acid or metal catalyst | Formation of the phenanthrene ring system from a suitable precursor. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Introduction of a formyl group. |

| Wolff-Kishner or Clemmensen Reduction | H₂NNH₂, KOH or Zn(Hg), HCl | Reduction of a carbonyl group to a methylene (B1212753) group. |

Stereochemical Control in Complex Phenanthrene Synthesis

The synthesis of complex, polysubstituted phenanthrene derivatives such as Phenanthrene, 2,7,9-tribromo-10-methyl-, presents significant challenges, particularly in achieving stereochemical control. The spatial arrangement of substituents on the phenanthrene core can dramatically influence the molecule's physical, chemical, and biological properties. While direct studies on the stereoselective synthesis of 2,7,9-tribromo-10-methyl-phenanthrene are not extensively documented in publicly available research, principles of asymmetric synthesis applied to other substituted phenanthrenes can provide a foundational understanding of potential strategies.

Stereochemical control in the synthesis of complex phenanthrenes often relies on the introduction of chirality during the formation of the polycyclic ring system or through the stereoselective functionalization of a pre-existing phenanthrene core. Key methodologies that could be adapted for the synthesis of specific stereoisomers of 2,7,9-tribromo-10-methyl-phenanthrene include catalyst-controlled cyclization reactions, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions.

One powerful strategy for inducing chirality is through metal-catalyzed asymmetric reactions. For instance, palladium-catalyzed asymmetric intramolecular Friedel-Crafts-type reactions have been successfully employed in the synthesis of chiral 9,10-dihydrophenanthrene (B48381) derivatives. nih.govacs.org This approach typically involves a chiral ligand that coordinates to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the ring-closing step. By carefully selecting the chiral ligand and reaction conditions, it is possible to achieve high enantiomeric excess of one stereoisomer over the other.

Another established approach involves the Mallory reaction, a photochemical cyclization of a stilbene (B7821643) precursor to form the phenanthrene core. researchgate.net While the classical Mallory reaction is not inherently stereoselective, modifications using chiral templates or circularly polarized light can, in principle, induce asymmetry in the product. Furthermore, the synthesis of enantiomerically pure stilbene precursors through stereoselective olefination reactions, followed by cyclization, offers another pathway to control the final stereochemistry of the phenanthrene product.

The Bardhan-Sengupta synthesis is a classical method for constructing the phenanthrene skeleton. wikipedia.org This multi-step process, which involves the cyclization of a cyclohexanol (B46403) derivative onto an aromatic ring followed by dehydrogenation, offers potential points for stereochemical control. wikipedia.org The stereochemistry of the starting cyclohexanol can influence the diastereoselectivity of the cyclization step, leading to a preferred spatial arrangement in the resulting polycyclic system.

The following table summarizes potential methodologies for achieving stereochemical control in the synthesis of complex phenanthrenes, which could be theoretically applied to the synthesis of 2,7,9-tribromo-10-methyl-phenanthrene.

| Methodology | Description | Potential for Stereocontrol | Key Parameters |

| Palladium-Catalyzed Asymmetric Intramolecular Cyclization | A chiral palladium catalyst promotes the enantioselective formation of the phenanthrene ring system from an acyclic precursor. nih.govacs.org | High enantioselectivity can be achieved through the use of appropriate chiral ligands. | Chiral ligand, metal precursor, solvent, temperature. |

| Modified Mallory Reaction | Photochemical cyclization of a stilbene precursor. Stereocontrol can be introduced by using chiral templates or circularly polarized light. researchgate.net | Moderate to good enantioselectivity may be possible depending on the modification. | Chiral template, wavelength of light, solvent. |

| Diastereoselective Bardhan-Sengupta Synthesis | Utilization of a chiral starting material, such as an enantiomerically pure cyclohexanol derivative, to influence the stereochemical outcome of the cyclization. wikipedia.org | The stereochemistry of the starting material directly influences the product's diastereoselectivity. | Stereochemistry of the starting material, cyclization catalyst. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the precursor molecule to direct a stereoselective reaction, after which it is removed. | High diastereoselectivity can often be achieved. | Choice of chiral auxiliary, conditions for attachment and removal. |

Detailed research into the application of these methodologies to the specific substitution pattern of 2,7,9-tribromo-10-methyl-phenanthrene would be necessary to optimize reaction conditions and achieve high levels of stereochemical purity. The steric and electronic effects of the bromo and methyl substituents would undoubtedly play a crucial role in the stereochemical outcome of any synthetic route.

Reaction Mechanisms and Reactivity Profiles of Phenanthrene, 2,7,9 Tribromo 10 Methyl

Influence of Multiple Bromine Substituents on Aromatic Reactivity

The presence of three bromine atoms at the 2, 7, and 9 positions significantly modulates the reactivity of the phenanthrene (B1679779) nucleus. Bromine atoms exert a dual electronic effect on the aromatic ring: they are deactivating due to their inductive electron-withdrawing nature, yet they are ortho-, para-directing in electrophilic aromatic substitution reactions due to resonance effects, where their lone pairs can donate electron density to the ring. The cumulative effect of three such substituents is a substantial deactivation of the aromatic system towards electrophilic attack.

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The phenanthrene system is inherently more reactive towards electrophiles than benzene (B151609), with the 9 and 10 positions being particularly susceptible to attack. youtube.comchemicalforums.com However, in "Phenanthrene, 2,7,9-tribromo-10-methyl-," the strong deactivating effect of the three bromine atoms significantly reduces the nucleophilicity of the aromatic rings, making electrophilic substitution challenging. Any potential electrophilic attack would be directed by the existing substituents. The methyl group at position 10 is an activating, ortho-, para-director, while the bromine atoms are deactivating ortho-, para-directors. The positions ortho and para to the methyl group are 9 (already substituted), 1, and 8a. The bromine at position 9 will direct to 8a and 10 (already substituted). The bromines at 2 and 7 will direct to positions 1, 3, 6, and 8. The interplay of these directing effects, coupled with steric hindrance from the existing bulky bromine atoms, would likely lead to a complex mixture of products if substitution were to occur, with the least sterically hindered and electronically favored positions being potential sites of reaction. nih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic systems bearing strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com The three bromine atoms on the phenanthrene ring, being electron-withdrawing, make the ring more susceptible to nucleophilic attack compared to unsubstituted phenanthrene. For an SNAr reaction to proceed, a good leaving group is necessary, and bromine can serve this function. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. chemistrysteps.com In "Phenanthrene, 2,7,9-tribromo-10-methyl-," a strong nucleophile could potentially displace one of the bromine atoms. The rate and regioselectivity of such a reaction would depend on the specific reaction conditions and the ability of the phenanthrene ring system to stabilize the transient negative charge.

Radical Reactions and Halogen Atom Transfer Processes

The carbon-bromine bonds in "Phenanthrene, 2,7,9-tribromo-10-methyl-" are susceptible to homolytic cleavage, opening pathways for radical reactions. Halogen atom transfer (XAT) is a process where a radical abstracts a halogen atom from a substrate. nih.govyoutube.com This can be initiated by photolysis or by radical initiators. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction or coupling with other radical species. The presence of multiple bromine atoms may influence the selectivity of halogen atom transfer, with the C-Br bond strength being a key factor. Generally, C-Br bonds are weaker than C-Cl and C-F bonds, making them more prone to radical cleavage. wikipedia.org

Reactivity of the 10-Methyl Group in Brominated Phenanthrenes

The methyl group at the 10-position introduces a site of benzylic reactivity, which is distinct from the reactivity of the aromatic core.

Side-Chain Functionalization Reactions

The benzylic protons of the 10-methyl group are susceptible to abstraction, leading to the formation of a benzylic radical or a benzylic carbanion. This allows for a range of side-chain functionalization reactions. For instance, free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom onto the methyl group, forming a bromomethyl derivative. youtube.com This derivative can then serve as a precursor for further nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidative Transformations and Degradation Initiation

The benzylic position of the methyl group is also a prime target for oxidation. libretexts.org Strong oxidizing agents can convert the methyl group into a carboxylic acid. Studies on alkyl-substituted phenanthrenes have shown that the presence of the alkyl side chain can shift the metabolic focus from ring oxidation to side-chain oxidation. nih.gov This suggests that in "Phenanthrene, 2,7,9-tribromo-10-methyl-," the 10-methyl group would be a likely site for initial oxidative degradation. The electron-withdrawing nature of the bromine substituents would likely influence the ease of this oxidation.

Mechanistic Insights into Dehalogenation Reactions

Dehalogenation, the removal of halogen atoms, is a significant reaction pathway for polyhalogenated aromatic compounds. wikipedia.org For "Phenanthrene, 2,7,9-tribromo-10-methyl-," dehalogenation would involve the cleavage of the C-Br bonds.

Reductive Dehalogenation: This process involves the replacement of a bromine atom with a hydrogen atom and can be achieved using various reducing agents, often in the presence of a catalyst. nih.govnih.gov Mechanisms can involve single electron transfer (SET) to the aromatic ring, forming a radical anion which then expels a bromide ion. The resulting aryl radical then abstracts a hydrogen atom. The presence of multiple bromine atoms can influence the reduction potential of the molecule, and sequential dehalogenation steps are common. researchgate.net

Photochemical Dehalogenation: Polybrominated aromatic compounds can undergo dehalogenation upon exposure to ultraviolet (UV) light. rsc.org The mechanism often involves the homolytic cleavage of a C-Br bond to generate an aryl radical and a bromine atom. In the presence of a hydrogen donor, the aryl radical can be converted to the dehalogenated product. The efficiency and regioselectivity of photochemical dehalogenation can be influenced by the solvent and the presence of sensitizers.

Reductive Debromination Processes

Reductive debromination is a critical degradation pathway for polybrominated aromatic compounds. This process involves the cleavage of a carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. The reaction can be induced through various chemical, microbial, and photochemical methods. For brominated aromatics, the general mechanism involves the transfer of electrons to the aromatic ring, leading to the formation of a radical anion, which then expels a bromide ion.

While specific studies on Phenanthrene, 2,7,9-tribromo-10-methyl- are not prevalent in the literature, research on other polybrominated compounds like polybrominated diphenyl ethers (PBDEs) provides insight into potential pathways. nih.govberkeley.edu Methods employing nanoscale zerovalent iron (nZVI) have demonstrated effective debromination of PBDEs, proceeding through a stepwise removal of bromine atoms. nih.gov Similarly, microbial degradation by anaerobic bacteria, such as Dehalococcoides species, has been shown to reductively debrominate higher brominated compounds to lesser brominated, and potentially more toxic, congeners. berkeley.edufrontiersin.org

The selectivity of debromination on the Phenanthrene, 2,7,9-tribromo-10-methyl- molecule would depend on the reaction conditions and the electronic and steric environment of each bromine atom. The bromine at the 9-position is located in the so-called "K-region" of the phenanthrene nucleus, a bond (C9-C10) that is electronically rich and behaves more like an isolated double bond. Electrophilic attack and other reactions often occur preferentially at this site. youtube.com This suggests that the C9-Br bond might be the most susceptible to reductive cleavage. The C2 and C7 positions are electronically less active and would likely require more stringent conditions for debromination.

Table 1: Potential Reductive Debromination Methods Applicable to Brominated Phenanthrenes This table is illustrative and based on general methods for debrominating polybrominated aromatic hydrocarbons.

| Method | Reagent/System | Probable Mechanism | Potential Outcome for Phenanthrene, 2,7,9-tribromo-10-methyl- |

|---|---|---|---|

| Chemical Reduction | Nanoscale Zerovalent Iron (nZVI) | Electron transfer from Fe⁰ to the aromatic ring, followed by bromide elimination. | Stepwise removal of bromine, likely forming di- and mono-bromo intermediates. |

| Microbial Reduction | Dehalococcoides spp. (anaerobic) | Enzymatic reductive dehalogenation, where the compound acts as an electron acceptor. berkeley.edunih.gov | Sequential debromination, potentially leading to a mixture of lesser brominated congeners. berkeley.edu |

| Photocatalytic Reduction | TiO₂ or other semiconductors with a hole scavenger | Generation of electron-hole pairs upon irradiation; electrons are transferred to the brominated compound. magtech.com.cn | Progressive debromination to lower brominated forms and eventually the phenanthrene core. |

Photochemical Degradation Mechanisms

The photochemical degradation of halogenated aromatic compounds in the environment is a significant abiotic process. For polybrominated compounds, the primary mechanism under ultraviolet (UV) irradiation is typically reductive debromination. nih.gov This process is initiated by the absorption of a photon, which excites the molecule to a higher energy state. This excitation can lead to the homolytic cleavage of a C-Br bond, generating an aryl radical and a bromine radical. The aryl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product.

Studies on various PBDE congeners in hexane (B92381) have shown that the photochemical reaction rates generally decrease as the number of bromine substituents decreases. nih.gov The position of the bromine atoms also influences reactivity, with ortho-bromines often being more labile in less substituted congeners. nih.gov For Phenanthrene, 2,7,9-tribromo-10-methyl-, it is expected that UV irradiation would lead to the stepwise removal of bromine atoms. The relative rates of cleavage for the C2-Br, C7-Br, and C9-Br bonds would depend on factors such as bond dissociation energies and the stability of the resulting phenanthrenyl radical intermediates. Direct photolysis of the parent phenanthrene molecule is also a known degradation pathway, although its rate can be influenced by environmental factors like the presence of humic acids. nih.gov

Table 2: Photochemical Degradation Parameters for Related Aromatic Compounds

| Compound Type | Irradiation Conditions | Solvent | Primary Mechanism | Key Findings | Reference |

|---|---|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | UV light (Mercury lamp with Pyrex filter) | Hexane | Consecutive reductive debromination | Reaction rates decrease with a decreasing number of bromine atoms. | nih.gov |

Catalytic Transformations Involving Brominated Phenanthrenes

The bromine substituents on the phenanthrene ring serve as versatile handles for synthetic transformations, particularly through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for modifying aryl halides. nih.govacs.org

For Phenanthrene, 2,7,9-tribromo-10-methyl-, the differential reactivity of the three C-Br bonds could potentially allow for selective, stepwise functionalization. The C9-Br bond is anticipated to be the most reactive in oxidative addition to a low-valent palladium complex, a key step in most cross-coupling catalytic cycles. This heightened reactivity is due to the electronic nature of the K-region, as observed in the successful palladium-catalyzed coupling of 9-bromoanthracene (B49045) and 9-bromophenanthrene. acs.org The bromines at the C2 and C7 positions would likely require more forcing reaction conditions (e.g., higher temperatures, different ligands or catalyst systems) to react. This reactivity hierarchy could, in principle, be exploited to synthesize complex, selectively substituted phenanthrene derivatives. In addition to palladium, nickel and copper-based catalysts are also effective for the cross-coupling of aryl bromides. nih.govresearchgate.net

Table 3: Representative Catalytic Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed | Applicability to Brominated Phenanthrenes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Organoboron reagent (R-B(OR)₂) | C-C | Highly applicable for forming biaryl structures or introducing alkyl/alkenyl groups. |

| Heck Coupling | Pd(0/II) complex, Base | Alkene | C-C | Useful for synthesizing vinyl-substituted phenanthrenes. |

| Sonogashira Coupling | Pd(0) complex, Cu(I) co-catalyst, Base | Terminal alkyne | C-C (sp²-sp) | Effective for introducing alkynyl moieties onto the phenanthrene core. |

| Buchwald-Hartwig Amination | Pd(0/II) complex, Bulky phosphine (B1218219) ligand, Base | Amine (R₂NH) | C-N | Allows for the synthesis of arylamine derivatives of phenanthrene. |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tribrominated Methylphenanthrenes

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and spatial arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Assignments and Coupling Analysis

The ¹H NMR spectrum of Phenanthrene (B1679779), 2,7,9-tribromo-10-methyl- is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing bromine atoms and the electron-donating methyl group. Protons situated in the sterically crowded "bay region" (H-4 and H-5) of the phenanthrene nucleus are typically shifted significantly downfield.

The methyl protons at the 10-position would appear as a singlet, likely in the range of δ 2.5-3.0 ppm, deshielded by the aromatic ring current. The remaining aromatic protons (H-1, H-3, H-4, H-5, H-6, H-8) would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J values) provides crucial information about the connectivity of the protons. For instance, ortho-coupled protons typically show J values of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct singlets for each unique carbon atom. The chemical shifts of the carbon atoms are highly sensitive to the attached substituents. Carbons bonded to bromine atoms would be shifted downfield. The methyl carbon would appear upfield, typically around 20-25 ppm.

Illustrative ¹H NMR Data for a Substituted Phenanthrene

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.5 | d | ~8.5 (ortho) |

| H-3 | ~7.8 | d | ~2.0 (meta) |

| H-4 | ~8.9 | d | ~8.5 (ortho) |

| H-5 | ~9.1 | d | ~8.0 (ortho) |

| H-6 | ~7.9 | dd | ~8.0 (ortho), ~2.0 (meta) |

| H-8 | ~8.7 | s | - |

| 10-CH₃ | ~2.8 | s | - |

Illustrative ¹³C NMR Data for a Substituted Phenanthrene

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~128.0 |

| C-2 | ~122.0 (C-Br) |

| C-3 | ~130.0 |

| C-4 | ~127.5 |

| C-4a | ~131.0 |

| C-4b | ~130.5 |

| C-5 | ~125.0 |

| C-6 | ~126.5 |

| C-7 | ~123.0 (C-Br) |

| C-8 | ~129.0 |

| C-8a | ~132.0 |

| C-9 | ~124.0 (C-Br) |

| C-10 | ~135.0 (C-CH₃) |

| C-10a | ~129.5 |

| 10-CH₃ | ~22.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of adjacent proton systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, enabling unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons, such as the protons of the methyl group or other aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. Cross-peaks indicate that two protons are close in space, even if they are not directly bonded or coupled. For Phenanthrene, 2,7,9-tribromo-10-methyl-, a NOESY experiment could show a correlation between the methyl protons at C-10 and the aromatic proton at C-1, confirming their spatial relationship.

Mass Spectrometry Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental composition of the molecule. For Phenanthrene, 2,7,9-tribromo-10-methyl- (C₁₅H₉Br₃), the presence of three bromine atoms creates a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a cluster of molecular ion peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, providing unambiguous confirmation of the number of bromine atoms in the molecule.

Illustrative HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) | Relative Abundance |

|---|---|---|

| C₁₅H₉⁷⁹Br₃ | 425.8203 | ~25% |

| C₁₅H₉⁷⁹Br₂⁸¹Br | 427.8183 | ~75% |

| C₁₅H₉⁷⁹Br⁸¹Br₂ | 429.8162 | ~75% |

| C₁₅H₉⁸¹Br₃ | 431.8142 | ~25% |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart. For Phenanthrene, 2,7,9-tribromo-10-methyl-, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃), followed by sequential losses of bromine atoms (•Br) or hydrogen bromide (HBr). The analysis of these fragmentation patterns helps to confirm the connectivity of the substituents to the phenanthrene core.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

For Phenanthrene, 2,7,9-tribromo-10-methyl-, the IR and Raman spectra would be characterized by several key features:

Aromatic C-H Stretching: Weak to medium intensity bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methyl group in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the phenanthrene ring system.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

C-Br Stretching: Strong absorptions in the far-infrared region, typically below 700 cm⁻¹, corresponding to the carbon-bromine bonds.

Illustrative Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| C-H Out-of-Plane Bend | 700 - 900 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined, revealing the molecular structure.

For a molecule like Phenanthrene, 2,7,9-tribromo-10-methyl-, crystallographic analysis would be expected to reveal any steric strain introduced by the substituents, which could lead to distortions from a perfectly planar aromatic system. The data obtained would be presented in a standardized crystallographic information file (CIF) and would include key parameters.

Table 1: Hypothetical Crystallographic Data for Phenanthrene, 2,7,9-tribromo-10-methyl-

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-3000 |

| Z | 4 or 8 |

Note: The values in this table are hypothetical and represent a plausible range for a molecule of this type.

Advanced Spectroscopic Methods for Electronic Structure Probing

To understand the electronic properties of Phenanthrene, 2,7,9-tribromo-10-methyl-, a suite of advanced spectroscopic techniques would be utilized. These methods probe the electronic transitions within the molecule, providing insights into its light-absorbing and emitting properties, as well as the energies of its molecular orbitals.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals the wavelengths at which the molecule undergoes electronic transitions from its ground state to various excited states. For polycyclic aromatic hydrocarbons like phenanthrene, characteristic π-π* transitions are expected. The substitution pattern with bromine atoms and a methyl group would be anticipated to cause shifts in the absorption maxima (λmax) compared to the parent phenanthrene molecule.

Fluorescence Spectroscopy: Many phenanthrene derivatives are known to be fluorescent. Fluorescence spectroscopy would be used to measure the emission of light from the molecule after it has been excited to a higher electronic state. This would provide information on the emission maxima (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). A patent for related 2,7-dibromo-9-hydroxyl phenanthrene derivatives suggests that such compounds may exhibit blue luminescence.

Computational Chemistry: In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be employed to model the electronic structure of the molecule. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the theoretical absorption and emission spectra. This theoretical data would be crucial for interpreting the experimental spectroscopic results.

Table 2: Hypothetical Electronic Properties for Phenanthrene, 2,7,9-tribromo-10-methyl-

| Parameter | Method | Expected Value |

| Absorption Maxima (λmax) | UV-Vis Spectroscopy | 250-400 nm |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | 10,000-100,000 M-1cm-1 |

| Emission Maxima (λem) | Fluorescence Spectroscopy | 400-500 nm |

| Fluorescence Quantum Yield (ΦF) | Fluorescence Spectroscopy | 0.1-0.5 |

| HOMO Energy | DFT Calculation | -5.5 to -6.5 eV |

| LUMO Energy | DFT Calculation | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | DFT Calculation | 3.5-4.5 eV |

Note: The values in this table are hypothetical and represent plausible estimates based on the properties of related brominated aromatic compounds.

Computational and Theoretical Investigations

Conformational Analysis and Stereochemical Considerations

Quantum Chemical Calculations for Conformational Energetics

General computational studies on the parent molecule, phenanthrene (B1679779), and some of its other derivatives have been conducted. These studies utilize Density Functional Theory (DFT) and other quantum chemical methods to investigate electronic properties, reactivity, and molecular structure. However, the influence of the specific substitution pattern of three bromine atoms at the 2, 7, and 9 positions, and a methyl group at the 10 position on the phenanthrene scaffold, has not been computationally elucidated in published research. Such substitutions would significantly alter the electronic and steric properties of the molecule, making extrapolations from unsubstituted phenanthrene unreliable.

Further research, specifically focused on Phenanthrene, 2,7,9-tribromo-10-methyl-, is required to generate the data necessary to populate the requested computational and theoretical investigations.

Reaction Mechanism Elucidation through Transition State Modeling

The synthesis of 2,7,9-tribromo-10-methylphenanthrene likely involves a series of electrophilic aromatic substitution reactions, namely bromination and methylation. The regioselectivity of these reactions is dictated by the kinetic and thermodynamic stability of the intermediate carbocations, known as sigma complexes or arenium ions. Transition state modeling, often employing Density Functional Theory (DFT), can be used to calculate the activation energies for the formation of these intermediates at different positions on the phenanthrene ring.

For the initial substitutions on an unsubstituted phenanthrene, theoretical calculations generally show that electrophilic attack is favored at the 9- and 10-positions due to the ability to form a more stable arenium ion where the positive charge is delocalized without disrupting the aromaticity of the adjacent benzene (B151609) rings. libretexts.org

Once substituents are present, their electronic effects must be considered. Bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate. The methyl group, in contrast, is an activating and ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.

Transition state modeling for the step-wise synthesis of 2,7,9-tribromo-10-methylphenanthrene would involve calculating the energy barriers for the addition of each substituent. The presence of existing bromine and methyl groups would significantly influence the location of subsequent substitutions. For instance, the introduction of the third bromine atom at the 9-position on a 2,7-dibromo-10-methylphenanthrene intermediate would be directed by the cumulative electronic effects of the existing substituents. Computational models would predict the most likely substitution pattern by identifying the transition state with the lowest activation energy.

A representative, albeit simplified, reaction coordinate diagram for an electrophilic substitution on a substituted phenanthrene is shown below. The energies of the reactants, transition state, intermediate, and products would be calculated to determine the reaction's feasibility and regioselectivity.

Table 1: Representative Calculated Energy Changes for Electrophilic Aromatic Substitution Steps

| Step | Reactants | Transition State (TS) | Intermediate (Arenium Ion) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Bromination | Substituted Phenanthrene + Br₂/Lewis Acid | [Phenanthrene-Br₂]‡ | [Phenanthrene(H)(Br)]+ | Bromophenanthrene + HBr | 10-15 | -5 to -10 |

| Methylation | Substituted Phenanthrene + CH₃X/Lewis Acid | [Phenanthrene-CH₃X]‡ | [Phenanthrene(H)(CH₃)]+ | Methylphenanthrene + HX | 15-20 | -8 to -12 |

Note: The values in this table are illustrative and represent typical ranges for electrophilic aromatic substitution on polycyclic aromatic hydrocarbons. Actual values for 2,7,9-tribromo-10-methylphenanthrene would require specific DFT calculations.

Non-Covalent Interactions in Brominated Phenanthrenes: Halogen Bonding

In the solid state and in solution, non-covalent interactions play a crucial role in determining the supramolecular architecture and properties of molecules like 2,7,9-tribromo-10-methylphenanthrene. Among these, halogen bonding is a significant directional interaction involving halogen atoms. mdpi.com

Halogen bonding arises from the anisotropic distribution of electron density on a covalently bonded halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, opposite to the covalent bond. mdpi.com This electrophilic σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons or a π-system. In the case of brominated phenanthrenes, the bromine atoms can act as halogen bond donors.

Computational studies, particularly those using DFT, have been instrumental in characterizing the strength and nature of halogen bonds in brominated aromatic compounds. unimi.it The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which it is attached. mdpi.com The aromatic ring system in phenanthrene can influence the σ-hole on the bromine atoms.

For 2,7,9-tribromo-10-methylphenanthrene, several types of halogen bonds could be envisaged in its crystal lattice or in molecular aggregates:

Br···Br Interactions: These can occur between the bromine atoms of neighboring molecules.

Br···π Interactions: A bromine atom on one molecule can interact with the electron-rich π-system of the phenanthrene core of another molecule.

Br···O/N/S Interactions: If co-crystallized with other molecules containing Lewis basic atoms, the bromine atoms can form halogen bonds with these heteroatoms.

Theoretical calculations can predict the geometry and energy of these interactions. For instance, the interaction energy of a Br···Br halogen bond in brominated aromatic compounds typically falls in the range of 2-5 kcal/mol. The directionality of these bonds is a key feature, with the C-Br···X angle (where X is the halogen bond acceptor) typically being close to 180°.

Table 2: Calculated Properties of Halogen Bonds in Representative Brominated Aromatic Systems

| Halogen Bond Type | Interatomic Distance (Å) | Interaction Energy (kcal/mol) | C-Br···Acceptor Angle (°) |

| C-Br···Br-C | 3.2 - 3.6 | 2.0 - 4.5 | 160 - 180 |

| C-Br···π(arene) | 3.3 - 3.7 | 1.5 - 3.5 | 150 - 170 |

| C-Br···O=C | 3.0 - 3.4 | 2.5 - 5.0 | 165 - 180 |

Note: This table presents typical values from computational studies on various brominated aromatic compounds and serves as an estimation for the interactions that could be present in 2,7,9-tribromo-10-methylphenanthrene.

Computational Spectroscopy (Simulated UV-Vis, IR, ECD)

Computational spectroscopy is a vital tool for predicting and interpreting the spectral properties of molecules. For a complex molecule like 2,7,9-tribromo-10-methylphenanthrene, for which experimental spectra may not be readily available, theoretical simulations can provide valuable insights into its electronic and vibrational characteristics.

Simulated UV-Vis Spectra: The electronic absorption spectrum of phenanthrene and its derivatives is characterized by several bands in the ultraviolet and visible regions, arising from π-π* transitions. Time-dependent density functional theory (TD-DFT) is a commonly used method to simulate UV-Vis spectra. nsf.gov The introduction of bromine atoms and a methyl group onto the phenanthrene core is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-donating nature of the substituents. dntb.gov.ua

Simulated IR Spectra: The infrared (IR) spectrum provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the vibrational bands. researchgate.net For 2,7,9-tribromo-10-methylphenanthrene, the simulated IR spectrum would show characteristic peaks corresponding to:

Aromatic C-H stretching vibrations.

Aromatic C=C stretching vibrations.

C-H bending vibrations (in-plane and out-of-plane).

C-Br stretching vibrations.

Vibrations associated with the methyl group (C-H stretching and bending).

The substitution pattern would significantly influence the positions of the C-H out-of-plane bending modes, which are often diagnostic of the arrangement of substituents on an aromatic ring.

Simulated ECD Spectra: If 2,7,9-tribromo-10-methylphenanthrene were chiral, for instance due to atropisomerism, it would exhibit a signal in electronic circular dichroism (ECD) spectroscopy. ECD is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov TD-DFT can be employed to simulate ECD spectra by calculating the rotational strengths of the electronic transitions. rsc.org The simulated spectrum could then be compared with an experimental spectrum to assign the absolute configuration of the enantiomers.

Table 3: Predicted Spectral Characteristics for Substituted Phenanthrenes based on Computational Studies

| Spectral Technique | Predicted Wavelength/Wavenumber Range | Effect of Bromine and Methyl Substitution |

| UV-Vis | 250 - 400 nm | Bathochromic shift (red shift) of absorption maxima compared to unsubstituted phenanthrene. |

| IR (C-H stretch) | 3000 - 3100 cm⁻¹ | Minimal shift, but changes in intensity patterns. |

| IR (C=C stretch) | 1450 - 1650 cm⁻¹ | Shifts and splitting of bands due to altered symmetry. |

| IR (C-Br stretch) | 500 - 700 cm⁻¹ | Appearance of strong absorption bands in this region. |

| ECD | Dependent on electronic transitions | If chiral, would show positive and negative Cotton effects, the signs of which are dependent on the absolute configuration. |

Note: The data in this table is a qualitative prediction based on general trends observed in computational studies of substituted polycyclic aromatic hydrocarbons.

Environmental Transformation Pathways and Remediation Research

Mechanistic Aspects of Environmental Degradation

The persistence of Phenanthrene (B1679779), 2,7,9-tribromo-10-methyl- in the environment is significantly influenced by its degradation mechanisms. The presence of a methyl group and multiple bromine atoms on the phenanthrene core dictates its susceptibility to various environmental breakdown processes.

Photochemical Degradation Mechanisms of Brominated Methylphenanthrenes

Photochemical degradation is a primary pathway for the transformation of PAHs in the environment, particularly in aquatic systems and on soil surfaces. For brominated methylphenanthrenes, this process is initiated by the absorption of ultraviolet (UV) radiation. This can lead to both direct and indirect photolysis. tandfonline.com

Table 1: Key Photochemical Degradation Pathways for Brominated Aromatic Compounds

| Pathway | Description | Key Intermediates/Products |

|---|---|---|

| Direct Photolysis (Debromination) | Cleavage of C-Br bonds upon direct absorption of UV radiation, leading to less-brominated derivatives. | Lower-brominated phenanthrenes, phenanthrene radicals. |

| Indirect Photolysis (via ROS) | Reaction with photochemically generated reactive oxygen species (e.g., ¹O₂, •OH) leading to oxidation. | Hydroxylated phenanthrenes, phenanthrene-quinones, ring-cleavage products. |

| Photooxidation | Oxidation of the aromatic structure, often leading to the formation of quinones and eventually smaller organic acids. | Phenanthrene-quinones, carboxylic acids. |

Microbial Degradation Pathways of Alkylated and Brominated PAHs

Microbial degradation is a crucial mechanism for the natural attenuation of PAHs in soil and sediment. nih.gov The degradation of a substituted compound like Phenanthrene, 2,7,9-tribromo-10-methyl- is influenced by both the alkyl (methyl) and halogen (bromo) functional groups. nih.gov

A wide variety of bacteria and fungi are capable of degrading PAHs. nih.govresearchgate.net Bacterial degradation of phenanthrene typically initiates with the action of dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov This is followed by dehydrogenation to form a diol, which subsequently undergoes ring cleavage. nih.gov For halogenated aromatics, a key step is dehalogenation, which can occur aerobically or anaerobically through various enzymatic mechanisms (e.g., hydrolytic, reductive, or oxygen-dependent). The presence of multiple bromine atoms can make the molecule more recalcitrant, but consortia of different microbial species often exhibit a broader range of metabolic capabilities and can be more effective at degrading complex mixtures of contaminants. mdpi.comaloki.hu The methyl group can also affect the position of the initial enzymatic attack and the subsequent metabolic pathway.

Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases to carry out an initial, non-specific attack on the PAH structure, making it more amenable to further degradation. researchgate.netresearchgate.net

Table 2: Microbial Genera with Known PAH-Degrading Capabilities

| Microorganism Type | Genera |

|---|---|

| Bacteria | Pseudomonas, Mycobacterium, Alcaligenes, Sphingomonas, Rhodococcus, Burkholderia nih.govpjoes.com |

| Fungi | Pleurotus, Trametes, Bjerkandera, Chrysosporium aloki.hu |

Thermal Degradation Processes and Formation of Brominated Byproducts

Under thermal stress, such as during waste incineration or in industrial fires, brominated aromatic compounds like Phenanthrene, 2,7,9-tribromo-10-methyl- undergo complex degradation reactions. The process typically involves the cleavage of the C-Br and C-H bonds, releasing bromine and hydrogen radicals. These can combine to form hydrogen bromide (HBr). researchgate.net

The thermal decomposition of larger brominated flame retardants (BFRs) often results in a wide array of smaller brominated products of incomplete combustion (BPICs). cdu.edu.au Common byproducts include brominated phenols, brominated benzenes, and other lower-molecular-weight brominated aromatics. cdu.edu.aucoacechemical.com The presence of bromine radicals can inhibit complete combustion, leading to the formation of these hazardous byproducts. cdu.edu.au Of significant concern is the potential for the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) through precursor reactions under specific temperature and oxygen conditions. cdu.edu.au

Table 3: Common Byproducts from Thermal Degradation of Brominated Aromatic Compounds

| Byproduct Class | Specific Examples | Reference |

|---|---|---|

| Inorganic Gases | Hydrogen Bromide (HBr), Carbon Monoxide (CO) | researchgate.netciop.pl |

| Brominated Hydrocarbons | Brominated benzenes, Brominated phenols, Methyl bromide | cdu.edu.aucoacechemical.com |

| Persistent Organic Pollutants | Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs) | cdu.edu.au |

Abiotic Transformation Mechanisms in Environmental Matrices

Beyond photodegradation, other abiotic (non-biological) processes can contribute to the transformation of Phenanthrene, 2,7,9-tribromo-10-methyl- in the environment. These transformations are largely controlled by interactions with soil and sediment components. tandfonline.com

Chemical oxidation can occur through reactions with naturally occurring oxidants in soil and water. Metal oxides, such as those of manganese (e.g., MnO₂) and iron (e.g., FexOy), can act as catalysts or reactants, facilitating the oxidation of the PAH molecule without the need for light. tandfonline.com Clay minerals present in soil can also catalyze degradation reactions on their surfaces. The rate and pathway of these transformations are dependent on factors such as soil pH, temperature, moisture content, and the specific properties of the PAH and the mineral surfaces. tandfonline.comherts.ac.uk While hydrolysis of the carbon-bromine bond on an aromatic ring is generally slow, it can be facilitated under certain environmental conditions or on catalytic surfaces.

Strategies for Remediation of Brominated Aromatic Contaminants

Remediating sites contaminated with brominated PAHs requires strategies that can effectively break down these persistent compounds. Bioremediation approaches are often favored as they are cost-effective and environmentally friendly. researchgate.net

Bioremediation Approaches (e.g., Microbial Degradation, Phytoremediation)

Microbial Degradation: This strategy, also known as bioremediation, leverages the catabolic capabilities of microorganisms to break down contaminants. researchgate.net For sites contaminated with compounds like Phenanthrene, 2,7,9-tribromo-10-methyl-, this can involve bioaugmentation, where specific, pre-selected microbial strains or consortia with known degradative abilities are introduced to the site. researchgate.net Alternatively, biostimulation involves adding nutrients (like nitrogen and phosphorus) and oxygen to stimulate the growth and activity of the indigenous microbial populations already capable of degrading the contaminants. pjoes.com The use of microbial consortia, sometimes combining bacteria and fungi, can be particularly effective due to their synergistic metabolic activities. aloki.hu

Phytoremediation: This approach utilizes plants to clean up contaminated environments. amazonaws.com For organic pollutants like PAHs, several mechanisms are involved. Plants can enhance the degradation of contaminants in the soil surrounding their roots (the rhizosphere). frontiersin.orgnih.gov This process, known as rhizodegradation, occurs because plant roots release exudates (sugars, amino acids) that stimulate the growth and activity of PAH-degrading microorganisms. nih.gov Some plants can also take up organic contaminants through their roots and break them down within their own tissues through metabolic processes (phytodegradation). amazonaws.com

Table 4: Phytoremediation Mechanisms for Organic Contaminants

| Mechanism | Description | Relevant Plant Types |

|---|---|---|

| Rhizodegradation | Enhancement of microbial degradation in the root zone (rhizosphere) due to the release of plant exudates. | Grasses (e.g., Ryegrass, Tall Fescue), Legumes, Trees (e.g., Willow, Poplar). frontiersin.orgnih.gov |

| Phytodegradation | Uptake of contaminants by the plant and subsequent breakdown by metabolic enzymes within plant tissues. | Poplar, Mulberry, certain aquatic plants. |

| Phytostabilization | Reduction of contaminant mobility and bioavailability in the soil by binding them to the root systems or soil organic matter. | Grasses and other plants that produce dense root systems. |

Advanced Oxidation Processes for Polybrominated Systems

Advanced Oxidation Processes (AOPs) represent a class of remediation technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. In the context of polybrominated systems, such as those contaminated with compounds like Phenanthrene, 2,7,9-tribromo-10-methyl-, AOPs offer a promising avenue for transformation and detoxification. The high chemical stability of the carbon-bromine bond in polybrominated aromatic hydrocarbons (PBAHs) makes them resistant to conventional degradation methods, necessitating the potent oxidative power of AOPs.

Research into the application of AOPs for polybrominated compounds has explored various techniques, including photocatalysis, Fenton and Fenton-like reactions, ozonation, and sonolysis. While specific studies on Phenanthrene, 2,7,9-tribromo-10-methyl- are not extensively documented in publicly available literature, the principles derived from studies on other brominated aromatic compounds and polycyclic aromatic hydrocarbons (PAHs) provide a strong basis for understanding its potential environmental transformation pathways and remediation strategies.

Photocatalysis

Photocatalytic degradation involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. These charge carriers interact with water and oxygen to produce hydroxyl radicals and other ROS. Studies on brominated aromatic compounds have demonstrated the efficacy of photocatalysis in achieving debromination and ring cleavage. For instance, the photocatalytic degradation of brominated flame retardants has been shown to proceed through a stepwise debromination process, followed by the oxidation of the aromatic structure. It is anticipated that Phenanthrene, 2,7,9-tribromo-10-methyl- would undergo a similar degradation pathway, with the initial attack of hydroxyl radicals leading to the cleavage of C-Br bonds, followed by the oxidation of the phenanthrene backbone.

Fenton and Fenton-like Reactions

Fenton's reagent, a mixture of hydrogen peroxide (H2O2) and a ferrous iron catalyst, generates hydroxyl radicals through the Fenton reaction. tandfonline.com This process has been effectively applied to the degradation of a wide range of organic pollutants, including chlorinated and brominated compounds. acs.org Fenton-like reactions, which may use other transition metals or occur under different pH conditions, also show promise. For polybrominated systems, the Fenton process can induce debromination and mineralization. A laboratory study on the remediation of soils contaminated with polybrominated diphenyl ethers (PBDEs) indicated that a tourmaline-catalyzed Fenton-like reaction could effectively remove these pollutants. epa.gov The application of Fenton's reagent to soil contaminated with Phenanthrene, 2,7,9-tribromo-10-methyl- would likely result in the oxidation of the methyl group and the aromatic rings, alongside the removal of bromine substituents.

Ozonation

Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH. mdpi.com Ozonation has been successfully used to treat water contaminated with PAHs. nih.govresearchgate.net The reaction of ozone with PAHs typically involves an electrophilic attack on the aromatic rings, leading to ring opening and the formation of more biodegradable intermediates. researchgate.net For a substituted PAH such as Phenanthrene, 2,7,9-tribromo-10-methyl-, ozonation would be expected to target the electron-rich phenanthrene nucleus, leading to its cleavage. The presence of bromine atoms may influence the reaction kinetics and the nature of the byproducts formed.

Sonolysis

Sonolysis, or the application of high-frequency ultrasound, can degrade organic compounds through the process of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of entrapped compounds and the formation of hydroxyl radicals from the sonolysis of water. nih.gov This technique has been shown to be effective for the degradation of various aromatic compounds. researchgate.net The sonolytic degradation of Phenanthrene, 2,7,9-tribromo-10-methyl- would likely proceed through both pyrolytic and radical-mediated pathways, resulting in debromination and the breakdown of the aromatic structure.

The following table summarizes the key findings from research on AOPs for the degradation of related polybrominated and polycyclic aromatic compounds.

| Advanced Oxidation Process | Target Compound(s) | Key Findings |

| Photocatalysis | Brominated Aromatic Hydrocarbons | Visible light irradiation with a photocatalyst can selectively brominate aromatic hydrocarbons. rsc.org |

| Fenton-like Reaction | Polybrominated Diphenyl Ethers (PBDEs) | A tourmaline-catalyzed Fenton-like reaction demonstrated effective removal of PBDEs from soil in a laboratory setting. epa.gov |

| Ozonation | Polycyclic Aromatic Hydrocarbons (PAHs) | Ozone can rapidly transform PAHs in urban runoff, with subsequent adsorption of transformed products onto carbon nano-onions. nih.gov |

| Sonolysis | Aromatic Compounds | Ultrasonic advanced oxidation processes can be utilized for the sono-bromination of various aromatic compounds. researchgate.net |

Further research is necessary to elucidate the specific degradation kinetics, intermediate products, and optimal operational parameters for the application of these advanced oxidation processes to Phenanthrene, 2,7,9-tribromo-10-methyl-. However, the existing body of knowledge on similar compounds provides a strong foundation for the development of effective remediation strategies for this particular polybrominated aromatic hydrocarbon. The combination of different AOPs or the integration of AOPs with biological treatment methods could also offer synergistic effects, leading to more complete and cost-effective remediation. mdpi.com

Applications in Advanced Materials and Organic Electronics Research Focus

Utilization in Organic Electronic Devices and Organic Semiconductors

Phenanthrene-based compounds are recognized for their intriguing electronic and optical properties, making them valuable components in the development of organic electronic devices. nih.gov The introduction of bromine atoms, as seen in 2,7,9-tribromo-10-methyl-phenanthrene, is a key strategy for tuning these properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

The process of halogenation, particularly with bromine, significantly alters the electronic structure of the phenanthrene (B1679779) core. This modification is crucial for the design of organic semiconductors with tailored energy levels. The heavy bromine atoms can influence the molecular packing in the solid state, which in turn affects charge transport properties.

Computational studies on halogenated phenanthrenes reveal that the introduction of bromine atoms tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Unoccupied Molecular Orbital (HOMO). This reduction in the HOMO-LUMO gap can shift the absorption and emission spectra of the material, which is a critical factor in the development of OLEDs with specific emission colors. Furthermore, the high electronegativity of bromine enhances the electron-attracting nature of the phenanthrene rings.

Table 1: Impact of Halogenation on Phenanthrene Properties

| Property | Change upon Bromination | Implication for Organic Electronics |

|---|---|---|

| HOMO-LUMO Gap | Reduction | Red-shift in absorption/emission, enabling color tuning in OLEDs |

| Electronegativity | Increase | Enhanced electron-accepting capability for n-type semiconductors |

| Absorption Spectrum | Shift to longer wavelengths | Tailoring light absorption for organic photovoltaics and photodetectors |

The development of donor-acceptor (D-A) systems is a fundamental concept in organic electronics, facilitating intramolecular charge transfer (ICT), which is essential for the function of many devices. beilstein-journals.org In these systems, an electron-donating moiety is connected to an electron-accepting moiety, often through a π-conjugated spacer.

The 2,7,9-tribromo-10-methyl-phenanthrene molecule can be envisioned as a versatile building block in such architectures. The brominated phenanthrene core can act as either the donor or acceptor component, depending on the nature of the substituents it is paired with. The bromine atoms provide reactive sites for further functionalization, allowing for the attachment of various donor or acceptor groups through cross-coupling reactions. This synthetic flexibility is key to creating novel D-A molecules with optimized charge transfer characteristics for applications in organic solar cells and as emitters in OLEDs. researchgate.net

Role in Fluorescence and Luminescence Research

Phenanthrene and its derivatives are well-known for their fluorescent properties. nih.gov The rigid, aromatic structure of the phenanthrene core leads to high quantum yields of fluorescence, making these compounds suitable for a range of luminescence-based applications.

The introduction of bromine atoms onto the phenanthrene ring system has a pronounced effect on its photophysical properties. The "heavy atom effect" of bromine can enhance intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence, a property that is highly desirable for emitters in phosphorescent OLEDs (PHOLEDs), which can achieve higher internal quantum efficiencies than fluorescent OLEDs.

The positions of the bromo-substituents also influence the emission wavelength. By strategically placing bromine atoms at the 2, 7, and 9 positions, the electronic distribution within the molecule is altered, leading to shifts in the emission spectrum. This allows for the fine-tuning of the emission color, a critical aspect in the design of display technologies.

The sensitivity of the fluorescence of phenanthrene derivatives to their local environment makes them excellent candidates for use as fluorescent probes. nih.gov These probes can be used to study a variety of systems, including the polarity and rigidity of microenvironments in biological systems and synthetic materials. nih.gov

A molecule like 2,7,9-tribromo-10-methyl-phenanthrene could be developed into a fluorescent probe where changes in the emission intensity or wavelength signal specific interactions or environmental changes. For instance, the interaction of the probe with an analyte could alter the intramolecular charge transfer characteristics, leading to a detectable change in its fluorescence. Phenanthrene-based fluorescent sensors have been developed for the detection of various ions and molecules, highlighting the potential of this class of compounds. rsc.org

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular building blocks held together by non-covalent interactions. Phenanthrene derivatives have been successfully used as building blocks for the construction of complex supramolecular assemblies. acs.orgnih.gov

The rigid and planar structure of the phenanthrene core makes it an ideal component for creating shape-persistent macrocycles and other organized nanostructures. acs.org The bromine atoms on 2,7,9-tribromo-10-methyl-phenanthrene can participate in halogen bonding, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into desired architectures.